molecular formula C13H18O4S B15089371 2-Hydroxycyclohexyl p-toluenesulfonate

2-Hydroxycyclohexyl p-toluenesulfonate

Cat. No.: B15089371
M. Wt: 270.35 g/mol
InChI Key: BIZMDVFWYSXYEJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Biological Activity

2-Hydroxycyclohexyl p-toluenesulfonate (CAS No. 15336-18-0) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a hydroxyl group and a p-toluenesulfonate moiety. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC13H18O3S
Molecular Weight250.35 g/mol
SolubilitySoluble in water
Melting Point70-72 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydroxyl group allows for hydrogen bonding, which can modulate enzyme activity and influence biochemical pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, providing protective effects against cellular damage.

Anti-inflammatory Effects

Studies have shown that derivatives of sulfonates, including this compound, possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 1: Antioxidant Properties

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This suggests its potential role in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

(2-hydroxycyclohexyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3

InChI Key

BIZMDVFWYSXYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O

Origin of Product

United States

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